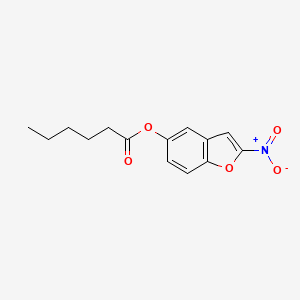![molecular formula C23H17NO3 B12911821 4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one CAS No. 88901-81-9](/img/structure/B12911821.png)
4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of furoacridinones, which are known for their diverse biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one typically involves multi-step organic reactions. One common method includes the photocycloaddition of 4-methoxy-6-methyl-2-pyrone with maleimide, which is induced by hydrogen bonding and charge transfer stacking in the solid state . This reaction is highly specific and yields the desired product with high stereocontrol.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Applications De Recherche Scientifique
4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and potential therapeutic effects.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Mécanisme D'action
The mechanism of action of 4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylfuro[2,3-b]quinoxaline: This compound shares a similar furoacridinone structure and exhibits comparable photophysical properties.
4-Methoxy-2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol: Another structurally related compound with distinct photochromic and fluorescence properties.
Uniqueness
4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one is unique due to its specific structural arrangement, which imparts unique reactivity and biological activity
Propriétés
Numéro CAS |
88901-81-9 |
|---|---|
Formule moléculaire |
C23H17NO3 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
4-methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11-one |
InChI |
InChI=1S/C23H17NO3/c1-24-17-11-7-6-10-15(17)22(25)21-18(24)13-20(26-2)16-12-19(27-23(16)21)14-8-4-3-5-9-14/h3-13H,1-2H3 |
Clé InChI |
KAXLHMOYUQGMLF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)C3=C4C(=C(C=C31)OC)C=C(O4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


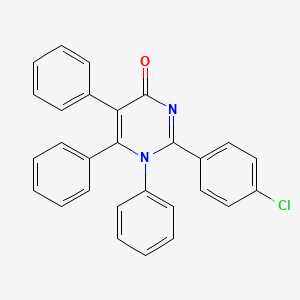
![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)

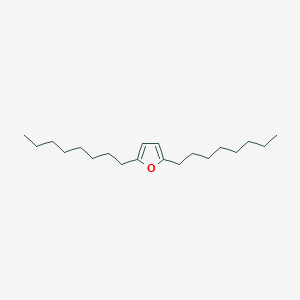

![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911760.png)
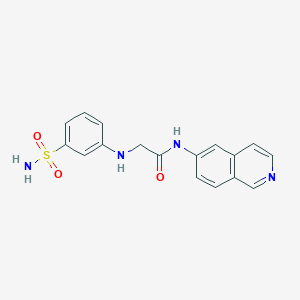
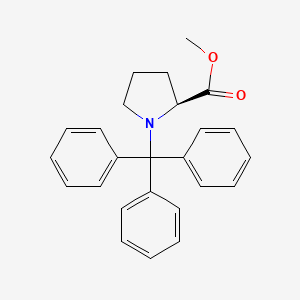
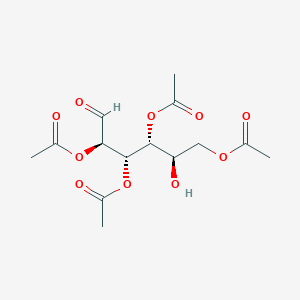

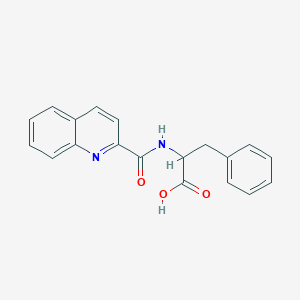
![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
